Cas no 1366482-40-7 (2,3-Difluoropyridine-5-boronic acid)

1366482-40-7 structure
Productnaam:2,3-Difluoropyridine-5-boronic acid
CAS-nummer:1366482-40-7
MF:C5H4BF2NO2
MW:158.898568153381
MDL:MFCD21609554
CID:1035441
PubChem ID:70699821
2,3-Difluoropyridine-5-boronic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (5,6-Difluoropyridin-3-yl)boronic acid
- 2,3-Difluoropyridine-5-boronic acid
-
- MDL: MFCD21609554
- Inchi: InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
- InChI-sleutel: DMQCLRPLFKDGQN-UHFFFAOYSA-N
- LACHT: C1=C(C=NC(=C1F)F)B(O)O
Berekende eigenschappen
- Exacte massa: 159.03000
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
Experimentele eigenschappen
- PSA: 53.35000
- LogboekP: -0.96040
2,3-Difluoropyridine-5-boronic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151020-1.0g |
(5,6-difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 95% | 1g |
$320.0 | 2023-06-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244781-100mg |
(5,6-Difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 96% | 100mg |
¥704.0 | 2022-03-01 | |
Alichem | A242001479-1g |
2,3-Difluoropyridine-5-boronic acid |
1366482-40-7 | 98% | 1g |
919.63 USD | 2021-06-15 | |
Alichem | A242001479-10g |
2,3-Difluoropyridine-5-boronic acid |
1366482-40-7 | 98% | 10g |
3,036.56 USD | 2021-06-15 | |
Apollo Scientific | PC412379-250mg |
2,3-Difluoropyridine-5-boronic acid |
1366482-40-7 | 96% | 250mg |
£224.00 | 2025-02-21 | |
Enamine | EN300-151020-0.05g |
(5,6-difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 95% | 0.05g |
$75.0 | 2023-06-05 | |
Enamine | EN300-151020-0.25g |
(5,6-difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 95% | 0.25g |
$159.0 | 2023-06-05 | |
Chemenu | CM127317-100mg |
(5,6-difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Enamine | EN300-151020-250mg |
(5,6-difluoropyridin-3-yl)boronic acid |
1366482-40-7 | 95.0% | 250mg |
$159.0 | 2023-09-27 | |
Aaron | AR0012V9-250mg |
Boronic acid, B-(5,6-difluoro-3-pyridinyl)- |
1366482-40-7 | 96% | 250mg |
$129.00 | 2025-01-21 |
2,3-Difluoropyridine-5-boronic acid Gerelateerde literatuur
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333
-
4. Back matter
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1366482-40-7 (2,3-Difluoropyridine-5-boronic acid) Gerelateerde producten
- 946300-55-6(N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-methylpropane-1-sulfonamide)
- 1502409-99-5(O-2-(3-methoxyphenyl)-2-methylpropylhydroxylamine)
- 726144-24-7(2-Amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide)
- 2228718-64-5(1-(azidomethyl)-2,5-difluoro-4-nitrobenzene)
- 1065184-36-2(4-((4-Bromofuran-2-yl)methyl)morpholine)
- 2137676-92-5(4-(3-chloropyridin-4-yl)-3-(difluoromethoxy)benzoic acid)
- 896374-98-4(2-(4-chlorophenyl)-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)acetamide)
- 61153-14-8(2,6-dimethylbenzene-1-sulfonyl fluoride)
- 285987-03-3(1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one)
- 241488-20-0(1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1366482-40-7)2,3-Difluoropyridine-5-boronic acid

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):285.0/998.0